2-(1,3-Dioxan-5-yloxy)isonicotinonitrile
CAS No.: 1287218-77-2
Cat. No.: VC2668113
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287218-77-2 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | 2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 |
| Standard InChI Key | QDAQUUWMRUTLPK-UHFFFAOYSA-N |
| SMILES | C1C(COCO1)OC2=NC=CC(=C2)C#N |
| Canonical SMILES | C1C(COCO1)OC2=NC=CC(=C2)C#N |
Introduction
2-(1,3-Dioxan-5-yloxy)isonicotinonitrile is a chemical compound that has garnered attention in various scientific contexts due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and any available research findings.
Synthesis Methods
While specific synthesis protocols for 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile are not widely documented in the available literature, compounds with similar structures often involve reactions between appropriate alcohols and halogenated pyridines or nitriles. For instance, a general approach might involve the reaction of 5-hydroxy-1,3-dioxane with a suitable isonicotinonitrile derivative in the presence of a base and a coupling agent.
Research Findings and Applications
Despite the lack of extensive research specifically on 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile, compounds with similar structures have shown potential in various biological applications. For example, pyridine derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.
Biological Activity
While direct biological activity data for this compound is scarce, related compounds have been studied for their potential as therapeutic agents. For instance, pyridine-based compounds have been explored for their antitumor and antimicrobial effects .
Data Tables
Given the limited specific data available for 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile, we can consider general properties of similar compounds:
| Property | Value/Description |
|---|---|
| Purity | ≥97% |
| Physical State | Solid |
| Solubility | Polar organic solvents (expected) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume